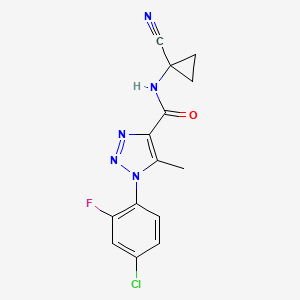

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide

Description

This compound features a triazole core substituted at position 4 with a carboxamide group linked to a 1-cyanocyclopropyl moiety. The triazole ring is further substituted at position 1 with a 4-chloro-2-fluorophenyl group and at position 5 with a methyl group.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O/c1-8-12(13(22)18-14(7-17)4-5-14)19-20-21(8)11-3-2-9(15)6-10(11)16/h2-3,6H,4-5H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJHPXHXXWIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)NC3(CC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Triazole Ring:

- Starting with a substituted phenyl hydrazine, the triazole ring is formed through a cyclization reaction with an appropriate alkyne under acidic or basic conditions.

- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and catalyst (e.g., copper sulfate).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), low temperature.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and carboxamide group are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Analysis

The following table highlights structural variations between the target compound and two analogs identified in the literature ( and ):

Key Observations:

Heterocyclic Core: The triazole in the target compound provides distinct electronic properties compared to pyrazole analogs. Pyrazole derivatives ( and ) may exhibit reduced metabolic stability compared to triazoles, as pyrazole rings are more prone to oxidative degradation.

Substituent Effects: The 4-chloro-2-fluorophenyl group in the target compound introduces both electron-withdrawing (chloro, fluoro) and steric effects, which could improve lipophilicity and target binding compared to the 4-chlorophenyl group in ’s analog . In contrast, the 2-chloroacetamide group in ’s compound may increase solubility but reduce membrane permeability .

Functional Groups :

- Carboxamide vs. Acetamide/Carbaldehyde : The carboxamide in the target compound offers stronger hydrogen-bonding capacity compared to acetamide () or carbaldehyde (), which may influence pharmacokinetic properties like absorption and half-life .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide is a compound within the class of triazole carboxamides, notable for its diverse biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C14H11ClFN5O, with a molecular weight of approximately 319.72 g/mol. The structure features a triazole ring and a carboxamide functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H11ClFN5O |

| Molecular Weight | 319.72 g/mol |

| CAS Number | [Not specified] |

The primary mechanism of action for this compound involves the inhibition of Janus kinases (JAKs), which are integral to cytokine signaling pathways. By inhibiting JAKs, the compound can modulate immune responses, making it a candidate for treating autoimmune diseases and certain cancers. This action is particularly relevant in conditions characterized by chronic inflammation.

Anticancer Properties

Research indicates that 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Anti-inflammatory Effects

The compound's ability to inhibit JAKs suggests potential anti-inflammatory effects. Studies demonstrate that it reduces pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies and Research Findings

- In Vitro Studies : A study published in Pharmacology Reports demonstrated that this compound significantly reduced cell viability in cancer cell lines with an IC50 value in the low micromolar range, indicating potent anticancer activity.

- Animal Models : In animal models of autoimmune diseases, administration of the compound led to decreased disease severity and reduced levels of inflammatory markers, supporting its therapeutic potential in inflammatory conditions.

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the triazole ring enhance biological activity. For instance, substitutions at specific positions on the phenyl ring have been correlated with increased potency against cancer cells.

Comparative Analysis

The following table summarizes the biological activities of 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide compared to other triazole derivatives:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|

| 1-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)-5-methyltriazole-4-carboxamide | Low µM | Yes |

| Triazole Derivative A | High µM | Moderate |

| Triazole Derivative B | Low nM | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.